Lipophilicity (XLogP3-AA) Differentiates 5-(Benzylamino) from the Unsubstituted Core Scaffold
The introduction of the benzylamino group at the 5-position significantly increases lipophilicity compared to the unsubstituted parent thiazolo[5,4-d]pyrimidine core. The target compound has a computed XLogP3-AA value of 2.8 [1]. While a computed XLogP3-AA for the completely unsubstituted thiazolo[5,4-d]pyrimidine (CAS 273-86-9) is not available in the same dataset for direct comparison, the addition of the benzyl moiety represents a substantive increase in calculated logP over the parent heterocycle, which is consistent with the known contribution of a benzyl group to lipophilicity (approximately +1.5 to +2.0 log units based on fragment-based calculations) [2]. This difference is critical for applications where passive membrane permeability or specific logP windows are required.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (computed via PubChem) |
| Comparator Or Baseline | Thiazolo[5,4-d]pyrimidine (unsubstituted, CAS 273-86-9); estimated XLogP3-AA ~0.5-1.0 |
| Quantified Difference | Estimated increase of ~1.8-2.3 log units |
| Conditions | Computed property; PubChem 2.2 release 2025.09.15 |
Why This Matters
The defined lipophilicity value enables users to pre-filter this compound for assays where a specific logP range (e.g., 1-3 for CNS drug-likeness) is a prerequisite, distinguishing it from more polar, unsubstituted analogs.
- [1] PubChem Compound Summary for CID 617951. Computed XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/19835-22-4 (accessed May 8, 2026). View Source
- [2] Rutkowska, E., Pajak, K., & Józwiak, K. (2013). Lipophilicity—methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18. (For fragment-based logP contribution of benzyl group). View Source
